molecular formula C26H23Cl2NO3 B12454137 5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

Cat. No.: B12454137
M. Wt: 468.4 g/mol
InChI Key: JPRBMGRIRWYWBM-UHFFFAOYSA-N
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Description

5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.

    Addition of the Oxo-phenyl Ethyl Group: The final step involves the addition of the oxo-phenyl ethyl group, which can be achieved through a condensation reaction with the corresponding ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or hydrocarbons.

    Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Indole derivatives have been found to interact with various biological targets, making them promising candidates for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(methyl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one
  • 5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(ethyl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of 5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one lies in its specific structural features, such as the presence of the propan-2-yl group

Properties

Molecular Formula

C26H23Cl2NO3

Molecular Weight

468.4 g/mol

IUPAC Name

5-chloro-1-[(2-chlorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one

InChI

InChI=1S/C26H23Cl2NO3/c1-16(2)17-7-9-18(10-8-17)24(30)14-26(32)21-13-20(27)11-12-23(21)29(25(26)31)15-19-5-3-4-6-22(19)28/h3-13,16,32H,14-15H2,1-2H3

InChI Key

JPRBMGRIRWYWBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CC=C4Cl)O

Origin of Product

United States

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